molecular formula C12H21N3O B1479239 6-(Diisobutylamino)pyridazin-3-ol CAS No. 2098116-58-4

6-(Diisobutylamino)pyridazin-3-ol

Cat. No. B1479239
CAS RN: 2098116-58-4
M. Wt: 223.31 g/mol
InChI Key: UZACPVPATRUZEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazine derivatives, such as 6-(Diisobutylamino)pyridazin-3-ol, often involves reactions of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . A variety of synthetic methods have been reported, including Lewis acid-mediated inverse electron demand Diels-Alder reactions, Cu (II)-catalyzed aerobic 6-endo-trig cyclizations, and TBAI/K2S2O8-promoted [4 + 2] annulations .


Molecular Structure Analysis

The molecular formula of this compound is C12H21N3O, and its molecular weight is 223.31 g/mol.


Chemical Reactions Analysis

Pyridazine derivatives, including this compound, can undergo a variety of chemical reactions. For instance, they can participate in Lewis acid-mediated inverse electron demand Diels-Alder reactions, Cu (II)-catalyzed aerobic 6-endo-trig cyclizations, and TBAI/K2S2O8-promoted [4 + 2] annulations .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Methodologies and Chemical Reactions

The development of synthetic methods for pyridazinone derivatives, including 6-(diisobutylamino)pyridazin-3-ol, is a key area of research. Studies have detailed various synthetic routes, such as palladium-catalyzed cross-coupling reactions, highlighting the chemical versatility and potential for functional group transformations of these compounds (Coelho, Sotelo, & Raviña, 2003). These methodologies offer pathways for the synthesis of structurally diverse pyridazinone derivatives, which can be tailored for specific applications.

Material Science and Coordination Chemistry

Metal Coordination and Material Properties

Research into pyridazinone derivatives extends into the realm of material science, where their ability to coordinate with metals has been exploited. For example, studies have synthesized linear heptacobalt(II) metal string complexes using pyrazine-modulated oligo-α-pyridylamido ligands, demonstrating the shortest Co-Co distance and the longest Co chain obtained to date with direct Co-Co bonds. These complexes exhibit interesting electrochemical and magnetic properties, highlighting their potential in the development of novel materials with unique properties (Wang et al., 2007).

Pharmaceutical Applications

Potential in Drug Discovery

While excluding direct references to drug use, dosage, and side effects as requested, it's noteworthy that the structural framework of pyridazinone derivatives has been explored for potential pharmaceutical applications. The research has focused on the synthesis of compounds with anticipated biological activities, underscoring the relevance of pyridazinone derivatives in medicinal chemistry and drug design. For instance, compounds have been designed to explore their anticonvulsant activity, leveraging the pyridazinone scaffold for the development of new therapeutic agents (Samanta et al., 2011).

Future Directions

Pyridazin-3 (2H)-one derivatives, including 6-(Diisobutylamino)pyridazin-3-ol, have attracted the attention of medicinal chemists due to their diverse pharmacological activities. These encouraging reports suggest that this privileged skeleton should be extensively studied for therapeutic benefits . The wide range of synthesized pyridazinone analogs along with their medicinal significance is also presented .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-(Diisobutylamino)pyridazin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives, including this compound, have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . These interactions are often mediated through binding to specific active sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Pyridazine derivatives, including this compound, have shown antitumor activity by inducing apoptosis in cancer cells . This compound can modulate the activity of kinases and other signaling molecules, thereby altering cellular responses and metabolic activities.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and receptors, leading to either inhibition or activation of their functions. For example, pyridazine derivatives have been reported to inhibit PIM kinases, which are potential tumor targets . This inhibition can result in the suppression of tumor growth and proliferation. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives can exhibit sustained biological activity over extended periods . The degradation products of this compound may also have distinct biological effects, which need to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anticancer or antimicrobial activity. At higher doses, it may cause toxic or adverse effects. For instance, pyridazine derivatives have been reported to have a dose-dependent cytotoxic activity against tumor cells . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites. Pyridazine derivatives are known to undergo metabolic transformations that can influence their pharmacological properties . These metabolic pathways can affect the compound’s bioavailability, efficacy, and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. The localization and accumulation of this compound in different cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biological effects .

properties

IUPAC Name

3-[bis(2-methylpropyl)amino]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-9(2)7-15(8-10(3)4)11-5-6-12(16)14-13-11/h5-6,9-10H,7-8H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZACPVPATRUZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C1=NNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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